3-(Pyrrolidin-1-ylsulfonyl)aniline

Description

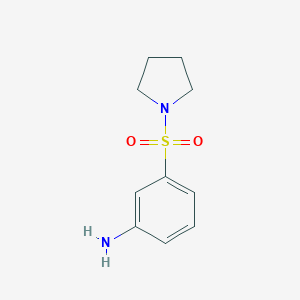

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMVTNBCFFLBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383415 | |

| Record name | 3-(Pyrrolidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91619-38-4 | |

| Record name | 3-(Pyrrolidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyrrolidin-1-ylsulphonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-(pyrrolidin-1-ylsulfonyl)aniline. This compound is a valuable building block in medicinal chemistry and drug discovery, particularly as a scaffold for the development of kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable information to facilitate its use in the laboratory. The guide includes detailed experimental protocols, safety and handling procedures, and a thorough analysis of its chemical characteristics.

Introduction: The Significance of the Aminophenyl-Sulfonylpyrrolidine Scaffold

The this compound moiety represents a confluence of key pharmacophoric features: a substituted aniline, a sulfonamide linker, and a pyrrolidine ring. Each of these components imparts distinct properties that are highly advantageous in the design of bioactive molecules. The aniline portion provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to modulate biological activity and physicochemical properties. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to form key hydrogen bonding interactions with biological targets.[1] Finally, the saturated, five-membered pyrrolidine ring is a privileged scaffold in drug discovery, often improving solubility, metabolic stability, and providing a three-dimensional vector for exploring protein binding pockets.[2]

This guide will delve into the specific chemical properties of the 3-isomer of this scaffold, providing a foundational understanding for its strategic deployment in research and development.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂S | PubChem[3] |

| Molecular Weight | 226.30 g/mol | PubChem[3] |

| CAS Number | 91619-38-4 | PubChem[3] |

| Appearance | Expected to be a solid at room temperature | General chemical knowledge |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| XLogP3-AA (Lipophilicity) | 1.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Topological Polar Surface Area | 68.5 Ų | PubChem[3] |

Note: Experimental data for melting and boiling points were not found in the available literature. These properties should be determined experimentally.

Solubility Profile

While quantitative solubility data for this compound is not extensively reported, a qualitative assessment can be made based on its structure and the general properties of substituted anilines. The presence of the polar aniline and sulfonamide groups, capable of hydrogen bonding, suggests some solubility in polar protic solvents. The pyrrolidine ring and the benzene ring contribute to its organic character, indicating solubility in a range of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The aniline and sulfonamide groups can hydrogen bond with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The molecule's polarity should allow for favorable dipole-dipole interactions. |

| Ethers | Diethyl ether, THF | Sparingly to Moderately Soluble | The organic character of the molecule should allow for some solubility. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Good general solvents for a wide range of organic compounds. |

| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely to limit its solubility in non-polar solvents. |

| Aqueous | Water | Sparingly Soluble | The organic scaffold will limit aqueous solubility at neutral pH. Solubility is expected to increase in acidic conditions due to the protonation of the aniline nitrogen.[4] |

A detailed experimental protocol for the quantitative determination of solubility is provided in the "Experimental Protocols" section of this guide.

Synthesis and Reactivity

The synthesis of this compound is a straightforward process, typically achieved through the reaction of 3-aminobenzenesulfonyl chloride with pyrrolidine. This reaction is a classic example of nucleophilic substitution at a sulfonyl chloride.

Synthetic Pathway

The logical synthetic route involves two main steps: the preparation of the sulfonyl chloride intermediate and its subsequent reaction with pyrrolidine.

Caption: Synthetic pathway for this compound.

A detailed, self-validating experimental protocol for this synthesis is provided in the "Experimental Protocols" section.

Reactivity Profile

The reactivity of this compound is primarily dictated by its two main functional groups: the aromatic amine (aniline) and the sulfonamide.

-

Aniline Moiety: The primary amine group is nucleophilic and can undergo a variety of reactions common to anilines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

-

Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides or triflates to form diarylamines. This is a particularly relevant reaction in the context of medicinal chemistry for building more complex structures. The use of the related 4-(pyrrolidin-1-ylsulfonyl)aniline in Buchwald-Hartwig cross-coupling reactions has been documented.[5]

-

Nucleophilic Aromatic Substitution: The aniline group activates the aromatic ring towards electrophilic substitution, but its primary utility in drug discovery often lies in its nucleophilic character.

-

-

Sulfonamide Moiety: The sulfonamide group is generally stable and less reactive than the aniline. The nitrogen atom is significantly less basic and nucleophilic due to the electron-withdrawing effect of the sulfonyl group. However, under certain conditions, the N-H proton can be deprotonated to form an anion, which can then be alkylated.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest in medicinal chemistry, primarily as a building block for the synthesis of kinase inhibitors. The general structure of an aniline, a linking group, and a solubilizing group is a common motif in this class of drugs.

Kinase Inhibitors for Oncology

Numerous studies have demonstrated the utility of the closely related 4-(pyrrolidin-1-ylsulfonyl)aniline as a key component in the development of inhibitors for various kinases implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3).[5] The general strategy involves the reaction of the aniline nitrogen with a heterocyclic core, often a chloro-substituted pyrimidine, purine, or related scaffold. The pyrrolidinylsulfonylphenyl moiety then occupies a specific binding pocket of the kinase, contributing to the overall binding affinity and selectivity of the inhibitor.

The 3-substituted isomer, this compound, offers a different vector for the sulfonylpyrrolidine group, which can be exploited to achieve different binding modes or to optimize pharmacokinetic properties.

Caption: General scheme for the synthesis of kinase inhibitors.

Other Potential Therapeutic Areas

The sulfonamide functional group is a versatile pharmacophore with a broad range of biological activities.[6] Derivatives of this compound could potentially be explored for other therapeutic applications, including:

-

Antibacterial agents: Sulfonamides were among the first effective antibacterial drugs.

-

Antiviral agents: Certain sulfonamides have shown antiviral activity.

-

Carbonic anhydrase inhibitors: This class of enzymes is a target for diuretics and treatments for glaucoma.[1]

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons: Four protons in the aromatic region (approximately 6.5-7.5 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Aniline N-H₂: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

Pyrrolidine Protons: Two multiplets corresponding to the α- and β-protons of the pyrrolidine ring (approximately 3.0-3.5 ppm and 1.7-2.0 ppm, respectively).

¹³C NMR (Predicted):

-

Aromatic Carbons: Six signals in the aromatic region (approximately 110-150 ppm).

-

Pyrrolidine Carbons: Two signals for the α- and β-carbons of the pyrrolidine ring (approximately 48 ppm and 25 ppm, respectively).

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 226. The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with a top peak at m/z = 70, which likely corresponds to the pyrrolidinyl fragment.[3]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

N-H stretching (aniline): Two bands in the region of 3300-3500 cm⁻¹.

-

S=O stretching (sulfonamide): Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-N stretching (aniline): Around 1250-1360 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.

Safety and Handling

Based on the GHS classification, this compound is considered an irritant.[3] Proper safety precautions should be taken when handling this compound.

| Hazard Statement | Description |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Lab coat

-

Work in a well-ventilated fume hood.

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and available equipment.

Synthesis of this compound

This protocol is based on standard procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines.

Materials:

-

3-Aminobenzenesulfonyl chloride

-

Pyrrolidine

-

Triethylamine (or another suitable base)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 3-aminobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Caption: Workflow for the synthesis of this compound.

Determination of Solubility (Gravimetric Method)

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer or shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. Ensure that undissolved solid remains.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution sampled

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a reactive aniline handle, a stable and pharmacophorically important sulfonamide linker, and a beneficial pyrrolidine ring makes it an attractive scaffold for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. This technical guide has provided a comprehensive overview of its chemical properties, a logical and detailed synthetic approach, an analysis of its reactivity, and a discussion of its potential applications. The provided experimental protocols and safety information are intended to equip researchers with the necessary knowledge to effectively and safely utilize this compound in their research endeavors.

References

- 1. 3-Aminobenzene-1-sulfonyl chloride | C6H6ClNO2S | CID 21187135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline (CAS: 91619-38-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

3-(Pyrrolidin-1-ylsulfonyl)aniline, identified by the CAS number 91619-38-4, is a specialized organic compound that has emerged as a valuable building block in the landscape of drug discovery and development. Its structure is a deliberate convergence of two pharmacologically significant motifs: the sulfonylaniline core and a saturated pyrrolidine ring. The sulfonamide group is a cornerstone in medicinal chemistry, renowned for its role in a multitude of successful drugs due to its ability to act as a stable hydrogen bond acceptor and mimic other functional groups.[1] The aniline portion provides a versatile chemical handle for further molecular elaboration, while the pyrrolidine ring, a saturated N-heterocycle, is prized for its ability to introduce three-dimensionality, enhance solubility, and favorably occupy hydrophobic pockets within biological targets.[2][3] This guide provides a comprehensive technical overview of its synthesis, characterization, safety, and application, with a focus on empowering researchers to effectively utilize this key intermediate in their programs.

Core Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the foundation of effective laboratory practice. This compound is typically supplied as a yellow or off-white solid powder.[4]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 91619-38-4 | [5][6] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [4][6] |

| Molecular Weight | 226.30 g/mol | [6] |

| Melting Point | 155-156 °C | [7] |

| IUPAC Name | This compound | |

| InChI Key | PNMVTNBCFFLBNV-UHFFFAOYSA-N | |

| Appearance | Yellow Solid / Powder | [4] |

GHS Hazard and Safety Information

According to aggregated GHS data, this compound is classified as an irritant.[6] Adherence to standard laboratory safety protocols is mandatory.

-

Signal Word: Warning[6]

-

Hazard Pictogram:

-

(Irritant)

-

-

Hazard Statements:

-

Precautionary Measures:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[6]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

-

Handling: Operations should be conducted in a well-ventilated chemical fume hood.[8] Avoid contact with skin and eyes and prevent dust formation.[9]

-

Synthesis and Mechanistic Considerations

The construction of the sulfonylaniline framework is a well-established process in organic chemistry. A logical and robust pathway for the synthesis of this compound involves a two-step sequence starting from 3-nitrobenzenesulfonyl chloride. This strategy is often preferred over direct sulfonylation of 3-amino-benzenesulfonyl chloride because the nitro group is inert to the nucleophilic substitution conditions and can be reliably reduced in a subsequent step, thus avoiding potential side reactions involving a free aniline.

Protocol 2.1: Two-Step Synthesis from 3-Nitrobenzenesulfonyl Chloride

Step 1: Sulfonamide Formation The first step is a nucleophilic substitution reaction where the secondary amine of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

-

Reagent Preparation: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

-

Nucleophilic Addition: In a separate flask, dissolve pyrrolidine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent. The base is critical for neutralizing the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Add the pyrrolidine/base solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring.

-

Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-((3-nitrophenyl)sulfonyl)pyrrolidine.

Step 2: Nitro Group Reduction The final step involves the reduction of the nitro group to the primary aniline.

-

Catalyst Setup: Dissolve the crude product from Step 1 in a protic solvent like ethanol (EtOH) or methanol (MeOH). Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring and Workup: Monitor the reaction by TLC until the starting material is fully consumed. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Diagram 2.1: Synthetic Workflow

Caption: Two-step synthesis of this compound.

Analytical Characterization Workflow

A self-validating analytical workflow is essential to confirm the identity, structure, and purity of the final compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | 4 distinct signals in the aromatic region (~6.8-7.8 ppm), exhibiting coupling patterns characteristic of a 1,3-disubstituted benzene ring. |

| Pyrrolidine Protons | 2 multiplets in the aliphatic region (~1.8-3.4 ppm), corresponding to the α- and β-protons of the pyrrolidine ring. | |

| Amine Protons | A broad singlet (~4.0-5.5 ppm, solvent dependent) corresponding to the -NH₂ group, which may exchange with D₂O. | |

| ¹³C NMR | Aromatic Carbons | 6 signals in the aromatic region (~110-150 ppm). |

| Pyrrolidine Carbons | 2 signals in the aliphatic region (~25 and ~48 ppm). | |

| MS (GC-MS) | Molecular Ion Peak | A molecular ion (M⁺) peak at m/z = 226.[6] |

| FT-IR | N-H Stretch | Doublet peak around 3350-3450 cm⁻¹ (primary amine). |

| S=O Stretch | Two strong absorption bands around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric) for the sulfonyl group. |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Spectroscopic data for this compound is indexed in public databases.[6]

Diagram 3.1: Characterization and Validation Logic

Caption: A logical workflow for the purification and structural validation.

Utility in Drug Discovery: A Case Study in Kinase Inhibition

The true value of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules. Its structure provides a defined exit vector from the aniline nitrogen, making it an ideal substrate for coupling reactions to build out molecular complexity.

A prominent example is its use in the synthesis of novel kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), particularly mutants like FLT3-ITD which are drivers of Acute Myeloid Leukemia (AML).[10][11] In these campaigns, the this compound moiety is typically introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination reactions onto a heterocyclic core.

Causality of its Utility:

-

Scaffold Anchoring: The sulfonamide group often acts as a key hydrogen bond acceptor, anchoring the inhibitor into the hinge region of the kinase active site.

-

Vector for Diversity: The aniline nitrogen serves as a reactive handle. It can be acylated or, more commonly, used in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to attach other fragments that explore different pockets of the enzyme, thereby modulating potency and selectivity.[10]

-

Physicochemical Modulation: The pyrrolidine group contributes to the overall physicochemical properties of the final molecule, often improving aqueous solubility and metabolic stability compared to more lipophilic or planar aromatic groups.[2]

Diagram 4.1: Role as a Building Block in FLT3 Inhibitor Synthesis

Caption: Use of the title compound in the synthesis of kinase inhibitors.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that leverages fundamental principles of medicinal chemistry. Its combination of a reactive aniline handle, a hydrogen-bonding sulfonamide, and a space-filling pyrrolidine ring makes it an invaluable tool for drug discovery programs, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. A comprehensive understanding of its synthesis, characterization, and safe handling as detailed in this guide will enable researchers to fully exploit its potential in the development of next-generation therapeutics.

References

- 1. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(1-PYRROLIDINYLSULFONYL)ANILINE | 91619-38-4 [amp.chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-pyrrolidin-1-ylsulfonylaniline|91619-38-4 - MOLBASE Encyclopedia [m.molbase.com]

- 10. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(Pyrrolidin-1-ylsulfonyl)aniline, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Its unique structural features make it a valuable scaffold in the synthesis of targeted therapeutics. This document delves into its chemical and physical properties, outlines a robust synthetic protocol, and explores its applications, particularly in the development of kinase inhibitors.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS Number 91619-38-4, is an organic compound featuring a central aniline ring substituted with a pyrrolidinylsulfonyl group at the meta-position.[1] This arrangement of a basic amino group and an acidic sulfonamide moiety imparts a distinct electronic and steric profile, making it a versatile reagent in organic synthesis.

The molecular formula for this compound is C₁₀H₁₄N₂O₂S .[1]

Visualization of the Chemical Structure

The three-dimensional arrangement of this compound is critical to its reactivity and interaction with biological targets when incorporated into larger molecules.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound, which are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 226.30 g/mol | --INVALID-LINK--[1] |

| CAS Number | 91619-38-4 | --INVALID-LINK--[1] |

| Melting Point | 155 °C | --INVALID-LINK--[2] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General knowledge |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 3-nitrobenzenesulfonyl chloride. The rationale behind this approach is the robust and high-yielding nature of sulfonyl chloride chemistry and the reliable reduction of the nitro group.

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Nitrophenylsulfonyl)pyrrolidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of sulfonyl chloride).

-

Addition of Base and Amine: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of pyrrolidine (1.1 eq).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(3-nitrophenylsulfonyl)pyrrolidine as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 1-(3-nitrophenylsulfonyl)pyrrolidine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (NH₄Cl, 5.0 eq) and iron powder (Fe, 5.0 eq).

-

Reaction Progression: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.

Applications in Drug Development: A Focus on Kinase Inhibition

This compound and its regioisomer, 4-(pyrrolidin-1-ylsulfonyl)aniline, are prominent building blocks in the synthesis of kinase inhibitors. The sulfonamide group can act as a hydrogen bond acceptor, while the aniline nitrogen provides a key attachment point for building more complex heterocyclic scaffolds.

Role in FLT3-ITD Inhibitors for Acute Myeloid Leukemia (AML)

Recent research has highlighted the use of the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety in the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD), a common mutation in Acute Myeloid Leukemia (AML).[3][4]

In these inhibitors, the pyrrolidin-1-ylsulfonyl)aniline fragment often serves as a key pharmacophore that occupies a specific pocket in the ATP-binding site of the kinase. Its role is to form crucial hydrogen bonds and van der Waals interactions, thereby anchoring the inhibitor to the target protein.

General Synthetic Utility in Medicinal Chemistry

The aniline functional group of this compound is readily derivatized through various chemical transformations, including:

-

Buchwald-Hartwig amination: For coupling with heterocyclic halides to form complex scaffolds.

-

Suzuki and other cross-coupling reactions: After conversion of the amine to a halide or triflate, enabling the introduction of aryl or alkyl groups.

-

Amide bond formation: Reaction with carboxylic acids or acyl chlorides.

This synthetic versatility allows for the systematic exploration of the chemical space around the core scaffold, which is a fundamental aspect of lead optimization in drug discovery. The pyrrolidine ring, being a saturated heterocycle, also introduces a three-dimensional character to the molecules, which can enhance binding affinity and selectivity for the biological target.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate of significant value in contemporary drug discovery and medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthesis, make it an attractive starting material for the development of novel therapeutics. Its demonstrated utility in the synthesis of targeted kinase inhibitors underscores its importance for researchers and scientists working at the forefront of pharmaceutical development.

References

- 1. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1-PYRROLIDINYLSULFONYL)ANILINE [myskinrecipes.com]

- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: A Core Moiety in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline

This compound is a sulfonamide-containing aromatic amine that has emerged as a significant building block in contemporary drug discovery and development. While seemingly a simple organic molecule, its unique combination of a flexible, saturated pyrrolidine ring, a rigid sulfonyl linker, and a reactive aniline group provides a versatile scaffold for creating compounds with high biological potency and tailored physicochemical properties. This guide offers a comprehensive technical overview of this compound, detailing its fundamental properties, a robust synthesis protocol, and its critical role as an intermediate in the development of targeted therapeutics, particularly in oncology. The insights provided are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs.

Core Physicochemical & Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. The key identifiers and computed properties for this compound are summarized below, providing a quantitative foundation for its use in experimental design and computational modeling.

Molecular Identity and Quantitative Data

The compound's identity is established by its unique chemical identifiers and precise molecular measurements. The molecular weight, a cornerstone property, is 226.30 g/mol .[1]

| Property | Value | Source |

| Molecular Weight | 226.30 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | PubChem[1] |

| IUPAC Name | 3-pyrrolidin-1-ylsulfonylaniline | PubChem[1] |

| CAS Number | 91619-38-4 | PubChem[1] |

| Monoisotopic Mass | 226.07759803 Da | PubChem[1] |

| Topological Polar Surface Area | 69.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Structural Representation

The three-dimensional conformation and electronic distribution of the molecule dictate its interaction with biological targets. The pyrrolidine ring is non-planar, contributing to a greater exploration of 3D chemical space compared to flat aromatic systems—a highly desirable trait in modern drug design.[2][3]

Caption: 2D molecular structure of this compound.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound is typically achieved via the sulfonylation of a protected aniline precursor followed by deprotection, or more directly, by the reaction of a suitable sulfonyl chloride with pyrrolidine. The following protocol outlines a standard, reliable laboratory procedure.

Expertise & Causality: This protocol is designed for robustness. Each reagent and condition is selected to maximize yield and purity. For instance, the use of triethylamine as a base is critical; it acts as an acid scavenger for the HCl generated in situ, preventing the protonation and deactivation of the pyrrolidine nucleophile and driving the reaction towards completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both the polar and non-polar reactants.

Materials and Reagents

-

3-Nitrobenzenesulfonyl chloride

-

Pyrrolidine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Hydrazine monohydrate or Hydrogen gas (H₂)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Procedure

-

Step 1: Synthesis of 1-((3-Nitrophenyl)sulfonyl)pyrrolidine

-

To a stirred solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add pyrrolidine (1.2 eq) dropwise, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Trustworthiness Check: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane) until the starting sulfonyl chloride is consumed.

-

-

Step 2: Workup and Isolation of Intermediate

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-((3-nitrophenyl)sulfonyl)pyrrolidine, which can be used directly in the next step.

-

-

Step 3: Reduction of the Nitro Group

-

Dissolve the crude intermediate from the previous step in ethanol.

-

Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).

-

Introduce a hydrogen atmosphere (via balloon or Parr shaker) and stir vigorously at room temperature for 12-18 hours. (Alternatively, add hydrazine monohydrate (3-5 eq) and heat the mixture to reflux for 2-4 hours).

-

Trustworthiness Check: Monitor the reduction by TLC. The product spot will have a different Rf value and may be visible under UV light or stain with ninhydrin (indicating a primary amine).

-

-

Step 4: Purification of this compound

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

-

Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, which should align with reference data.

-

Applications in Drug Discovery & Development

The true value of this compound is realized in its application as a key intermediate for synthesizing high-value pharmaceutical agents. Its structure is frequently incorporated into kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Role as a Scaffold in Kinase Inhibitors

Research has demonstrated that the (pyrrolidin-1-ylsulfonyl)aniline moiety is a highly effective component in the design of inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3).[4][5] Mutations in FLT3, such as internal tandem duplications (ITD), are common drivers of acute myeloid leukemia (AML).[4][5]

The sulfonamide group can act as a hydrogen bond acceptor, while the aniline nitrogen provides a crucial vector for connecting to a core heterocyclic scaffold. The pyrrolidine ring explores a lipophilic pocket within the kinase active site, often enhancing binding affinity and selectivity.

Caption: Logical role of the title compound in modular drug design.

In the synthesis of novel imidazo[1,2-b]pyridazine derivatives, for example, 4-(pyrrolidin-1-ylsulfonyl)aniline (a positional isomer) was used as a key starting material.[4][5] This highlights the general utility of this class of compounds, where the aniline nitrogen participates in cross-coupling or nucleophilic substitution reactions to build the final, complex drug molecule. The choice of the pyrrolidine-sulfonyl fragment is a deliberate design element intended to optimize interactions with the target protein.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Statements: The compound is classified as a warning-level substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. Store in a cool, dry, and tightly sealed container.[1][6]

Conclusion

This compound, with a precise molecular weight of 226.30 g/mol , is far more than a simple organic compound; it is a validated and highly valuable scaffold in modern medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and proven utility in the construction of potent kinase inhibitors make it a molecule of significant interest to researchers in both academic and industrial settings. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound as a strategic tool in the ongoing quest for novel and more effective therapeutics.

References

- 1. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 3-(1-PYRROLIDINYLSULFONYL)ANILINE [myskinrecipes.com]

A Multi-technique Spectroscopic and Spectrometric Approach to the Structure Elucidation of 3-(Pyrrolidin-1-ylsulfonyl)aniline

Abstract

This technical guide presents a comprehensive, multi-technique approach for the unambiguous structure elucidation of 3-(pyrrolidin-1-ylsulfonyl)aniline. Aimed at researchers, scientists, and professionals in drug development, this document details an integrated analytical workflow leveraging High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides orthogonal data points that, when synthesized, create a self-validating system for confirming the compound's molecular formula, connectivity, and key functional groups. The guide explains the causality behind experimental choices, provides detailed step-by-step protocols, and interprets the resulting data with field-proven insights. The methodologies described herein are designed to ensure scientific integrity and produce a robust, verifiable structural assignment.

Chapter 1: Introduction to this compound

Chemical Identity

-

Compound Name: this compound

-

Molecular Formula: C₁₀H₁₄N₂O₂S[1]

-

Molecular Weight: 226.30 g/mol [1]

-

CAS Number: 91619-38-4[1]

Significance in Medicinal Chemistry

Arylsulfonamides are a cornerstone pharmacophore in drug discovery, recognized for their wide range of biological activities, including antibacterial and anti-inflammatory properties.[2] The specific molecule, this compound, incorporates the arylsulfonamide core with a pyrrolidine moiety, a common feature in modern medicinal chemistry used to modulate physicochemical properties such as solubility and cell permeability. Understanding the precise structure of such molecules is a critical first step in any research and development campaign, ensuring that subsequent biological and toxicological data are correctly attributed.

The Structural Elucidation Challenge

The structure of this compound presents several key features that require definitive confirmation:

-

The Phenyl Ring: Confirmation of a 1,3- (or meta-) substitution pattern.

-

The Sulfonamide Linkage: Verification of the S-N bond connecting the phenylsulfonyl core to the pyrrolidine ring.

-

The Pyrrolidine Ring: Confirmation of the saturated five-membered nitrogen heterocycle.

-

The Aniline Moiety: Identification of the primary amine (-NH₂) group on the phenyl ring.

An integrated analytical approach is necessary to ensure each of these features is unambiguously assigned.

Chapter 2: The Analytical Workflow: A Strategy for Unambiguous Structure Confirmation

Orthogonal Techniques for Comprehensive Analysis

To achieve the highest level of confidence in structure elucidation, a strategy employing orthogonal analytical techniques is essential. This approach is self-validating, where the results from one method corroborate the findings of another.

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition, offering the first piece of the molecular puzzle. Its fragmentation patterns reveal the nature of the core scaffold and its substituents.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed information about the chemical environment and connectivity of every proton and carbon atom, mapping the molecular skeleton.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[2]

Workflow Diagram

The logical flow of the elucidation process ensures that foundational data is established before more detailed structural analysis is performed.

Caption: Overall workflow for structure elucidation.

Chapter 3: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Principle of Electrospray Ionization (ESI)

Electrospray ionization is the method of choice for this molecule due to its ability to produce intact protonated molecular ions ([M+H]⁺) from polar, thermally labile compounds. The presence of the basic aniline and pyrrolidine nitrogen atoms makes the molecule readily susceptible to protonation in the positive ion mode, a key causal factor in selecting this technique.

Protocol: High-Resolution Mass Spectrometry (HRMS) Experimental Parameters

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.[3]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Infusion: Direct infusion via syringe pump at a flow rate of 5 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Collision Energy (for MS/MS): Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation of the precursor ion.

Data Interpretation

Expected Molecular Ion Peak: The primary goal is to observe the protonated molecule, [C₁₀H₁₄N₂O₂S + H]⁺.

| Parameter | Theoretical Value | Observed Value (Example) |

| Monoisotopic Mass | 226.0779 g/mol | - |

| [M+H]⁺ Ion (m/z) | 227.0852 | 227.0855 |

Proposed Fragmentation Pathway: The fragmentation of protonated sulfonamides is well-documented and often involves cleavage of the S-N bond and loss of SO₂.[4][5][6]

-

Precursor Ion: The protonated molecule at m/z 227.

-

Loss of Pyrrolidine: Cleavage of the S-N(pyrrolidine) bond is expected, leading to a fragment corresponding to the 3-aminobenzenesulfonyl cation at m/z 156. This is a common and diagnostic fragmentation pattern for arylsulfonamides.[5]

-

Loss of SO₂: A characteristic rearrangement and elimination of sulfur dioxide (SO₂) from the m/z 156 fragment can occur, producing an ion at m/z 92, corresponding to the aniline radical cation.[5][7]

-

Pyrrolidine Cation: The formation of a protonated pyrrolidine fragment at m/z 72 is also possible.

Caption: Proposed ESI-MS/MS fragmentation pathway.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Power of ¹H and ¹³C NMR

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. ¹H NMR identifies the number and type of protons and their neighboring relationships, while ¹³C NMR reveals the number of unique carbon environments.

Protocol: NMR Acquisition

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (e.g., -NH₂).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

Standard ¹H acquisition.

-

Standard ¹³C {¹H} (proton-decoupled) acquisition.

-

2D ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to the carbons they are attached to.

-

¹H NMR Spectral Analysis (Predicted)

-

Aromatic Region (δ 6.5-8.0 ppm): The 1,3-disubstituted benzene ring will give rise to four distinct proton signals. The electron-donating -NH₂ group and the electron-withdrawing -SO₂- group will dictate the chemical shifts.[8][9]

-

Aliphatic Region (δ 1.5-3.5 ppm): The pyrrolidine ring contains two sets of chemically different methylene (-CH₂-) groups.

-

Amine Protons (δ ~5.0-6.0 ppm): The -NH₂ protons will appear as a broad singlet, characteristic of primary amines.[9]

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| H-2' (Pyrrolidine) | ~3.2 | Triplet (t) | 4H |

| H-3' (Pyrrolidine) | ~1.8 | Quintet (p) | 4H |

| Aniline -NH₂ | ~5.9 | Broad Singlet (br s) | 2H |

| Aromatic H | 6.8 - 7.5 | m, t, d | 4H |

¹³C NMR Spectral Analysis (Predicted)

The molecule is expected to show 8 unique carbon signals due to symmetry in the pyrrolidine ring.

| Carbons | Predicted δ (ppm) |

| C-3' (Pyrrolidine) | ~25 |

| C-2' (Pyrrolidine) | ~48 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-NH₂ | ~150 |

| Aromatic C-SO₂ | ~145 |

2D NMR for Unambiguous Assignments

-

COSY: Will show correlations between adjacent protons, confirming the spin systems of the aromatic ring and the -CH₂-CH₂- sequence within the pyrrolidine ring.

-

HSQC: Will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

Caption: Key expected 2D NMR correlations.

Chapter 5: Infrared (IR) Spectroscopy for Functional Group Identification

Principle of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment, providing a "fingerprint" of the functional groups present.

Protocol: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.

Spectral Interpretation

The IR spectrum provides direct evidence for the key functional groups.

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |

| Aniline N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Sulfonamide S=O | Asymmetric Stretch | 1317 - 1344[8][10] |

| Sulfonamide S=O | Symmetric Stretch | 1147 - 1187[8][10] |

| Aromatic C=C | Stretch | 1450 - 1600 |

The presence of strong, distinct bands in the 1350-1310 cm⁻¹ and 1190-1140 cm⁻¹ regions is highly diagnostic for the sulfonamide group.[8][10]

Chapter 6: Data Synthesis and Final Structure Confirmation

The unambiguous structure elucidation of this compound is achieved by integrating the evidence from all three analytical techniques:

-

HRMS confirms the elemental formula C₁₀H₁₄N₂O₂S by providing a highly accurate mass for the [M+H]⁺ ion. The fragmentation pattern, showing losses of pyrrolidine and SO₂, supports the proposed core structure.[5][7]

-

NMR spectroscopy provides the complete connectivity map. ¹H and ¹³C spectra account for all hydrogen and carbon atoms. The chemical shifts and coupling patterns in the aromatic region confirm the 1,3-substitution, while the aliphatic signals confirm the pyrrolidine ring. 2D NMR experiments (COSY and HSQC) link all the pieces together, leaving no ambiguity in the atom-to-atom connections.

-

FTIR spectroscopy offers definitive proof of the essential functional groups. The characteristic double peaks for the primary amine N-H stretch and the two strong S=O stretching bands confirm the aniline and sulfonamide moieties, respectively.[8][10]

Together, these orthogonal datasets provide a self-validating and comprehensive characterization, leading to the confident and final assignment of the structure as this compound.

References

- 1. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. znaturforsch.com [znaturforsch.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Pyrrolidin-1-ylsulfonyl)aniline

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic combination of privileged scaffolds is a cornerstone of rational design. The 3-(pyrrolidin-1-ylsulfonyl)aniline molecule embodies this principle, integrating three key structural motifs: an aromatic aniline, a robust sulfonamide linker, and a saturated N-heterocyclic pyrrolidine ring. The sulfonamide group is a ubiquitous pharmacophore present in a vast array of therapeutic agents, while the pyrrolidine scaffold offers a three-dimensional, sp³-rich element that is crucial for optimizing pharmacokinetic properties and exploring complex binding pockets.[1][2] This compound, therefore, represents a valuable and versatile building block for the synthesis of novel bioactive compounds and functional materials.[3]

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice, ensuring both reproducibility and a deeper understanding of the process.

Section 1: Synthetic Strategy and Rationale

The synthesis of this compound is most logically approached via a three-step linear sequence starting from nitrobenzene. This pathway is selected for its reliance on well-established, high-yielding reactions and the use of readily available, cost-effective starting materials.

The retrosynthetic analysis reveals the following strategy:

-

Disconnection of the C-N bond of the aniline suggests a nitro group reduction as the final step, a mild and highly efficient transformation.

-

Disconnection of the S-N bond of the sulfonamide points to a nucleophilic substitution reaction between a sulfonyl chloride and pyrrolidine.

-

The requisite sulfonyl chloride intermediate , 3-nitrobenzenesulfonyl chloride, is readily accessible through the electrophilic sulfochlorination of nitrobenzene.[4][5]

This strategic pathway is outlined in the workflow diagram below.

Section 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This initial step involves the direct sulfochlorination of nitrobenzene. The nitro group is a meta-director and deactivating, which selectively yields the desired 3-substituted product. Chlorosulfonic acid serves as both the solvent and the sulfonating agent, while thionyl chloride is subsequently added to convert the intermediate sulfonic acid into the more reactive sulfonyl chloride.[5][6][7]

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ off-gases), charge chlorosulfonic acid (4.4 eq.).

-

Addition of Nitrobenzene: While stirring, heat the chlorosulfonic acid to approximately 110-115 °C.[7] Add nitrobenzene (1.0 eq.) dropwise via the dropping funnel over 4 hours, maintaining the internal temperature.

-

Reaction Drive: After the addition is complete, continue stirring the mixture at this temperature for an additional 4 hours to ensure the completion of the sulfonation.

-

Chlorination: Cool the reaction mixture to 70 °C. Add thionyl chloride (0.92 eq.) dropwise over 2 hours.[6] The reaction is complete when the evolution of gas ceases.

-

Workup and Isolation: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the crude solid using suction filtration. Wash the filter cake thoroughly with cold water, followed by a cold dilute sodium bicarbonate solution to neutralize residual acid, and finally with more cold water. Dry the resulting pale yellow solid under vacuum. This process typically yields the product with high purity and a yield of approximately 96%.[6]

Step 2: Synthesis of 1-(3-Nitrophenylsulfonyl)pyrrolidine

This stage is a classic nucleophilic substitution reaction. The highly nucleophilic secondary amine of pyrrolidine attacks the electrophilic sulfur center of the 3-nitrobenzenesulfonyl chloride, displacing the chloride leaving group to form the stable sulfonamide linkage.[8]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine (2.2 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. Using an excess of pyrrolidine serves a dual purpose: as the nucleophile and as the base to neutralize the HCl generated during the reaction.

-

Addition of Sulfonyl Chloride: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1M HCl (to remove excess pyrrolidine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid. The product can be further purified by recrystallization from ethanol or isopropanol if necessary.

Step 3: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist, reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium is a reliable and functional-group-tolerant method that effectively reduces the nitro group without affecting the sulfonamide bond.

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 1-(3-nitrophenylsulfonyl)pyrrolidine (1.0 eq.) in ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension.

-

Reaction Drive: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C). The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the bulk of the ethanol.

-

pH Adjustment: Add water and cool the mixture in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide to basify the mixture to a pH of ~8-9. This will precipitate tin salts.

-

Extraction and Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Section 3: Comprehensive Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Spectroscopic and Physicochemical Data

The following table summarizes the expected analytical data for this compound.

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.7-7.3 ppm (complex multiplets, 4H). Amine Protons (-NH₂): ~4.0-5.0 ppm (broad singlet, 2H). Pyrrolidine -CH₂- (alpha to N): ~3.1-3.3 ppm (triplet, 4H). Pyrrolidine -CH₂- (beta to N): ~1.7-1.9 ppm (multiplet, 4H). |

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~113-150 ppm (6 signals). Aliphatic Carbons: ~48 ppm (-CH₂-N) and ~25 ppm (-CH₂-). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H Stretching (Aniline): 3350-3450 cm⁻¹ (two bands). S=O Asymmetric Stretch: ~1320 cm⁻¹. S=O Symmetric Stretch: ~1150 cm⁻¹.[9] Aromatic C=C Bending: 1450-1600 cm⁻¹. |

| Mass Spectrometry | m/z | Molecular Ion [M]⁺: 226.08.[10] |

| Melting Point | Temperature (°C) | 155 °C.[3] |

| Appearance | Physical State | Off-white to light brown solid. |

Rationale for Expected Data

-

¹H NMR: The aromatic region is expected to show complex splitting due to the meta-substitution pattern. The aniline protons are exchangeable and will appear as a broad signal. The two sets of methylene protons in the pyrrolidine ring are chemically distinct and will appear as separate signals, with those closer to the electron-withdrawing sulfonyl group being shifted downfield.

-

¹³C NMR: The number of aromatic signals (6) confirms the substitution pattern on the benzene ring. The two aliphatic signals correspond to the two distinct carbon environments within the pyrrolidine ring.

-

IR Spectroscopy: The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂). The strong absorptions around 1320 cm⁻¹ and 1150 cm⁻¹ are characteristic and definitive indicators of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.[9][11]

-

Mass Spectrometry: The molecular ion peak at m/z 226 corresponds to the molecular weight of the target compound (C₁₀H₁₄N₂O₂S), confirming its elemental composition.[10]

Section 4: Applications and Significance

This compound is not merely a synthetic endpoint but a strategic intermediate. Its bifunctional nature, possessing a nucleophilic aniline group and an aromatic ring, allows for further chemical elaboration. The aniline moiety can be readily diazotized or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex molecular architectures.[12][13] This makes the compound a valuable precursor for generating libraries of drug candidates, particularly in the development of kinase inhibitors, antibacterial agents, and other therapeutics where the sulfonamide pharmacophore is key.

Section 5: Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Chlorosulfonic Acid and Thionyl Chloride: These reagents are highly corrosive and react violently with water. They are also lachrymators and toxic upon inhalation. Handle with extreme care.

-

Nitroaromatic Compounds: These are potentially toxic and should be handled with care.

-

Solvents: Organic solvents like DCM and ethanol are flammable.

The final product, this compound, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10] Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(1-PYRROLIDINYLSULFONYL)ANILINE [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Nitrobenzenesulfonyl chloride | 121-51-7 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 12. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Blueprint of a Phenylsulfonamide: An In-Depth Technical Guide to the Characterization of 3-(Pyrrolidin-1-ylsulfonyl)aniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive efforts, publicly accessible, detailed experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) for 3-(pyrrolidin-1-ylsulfonyl)aniline could not be obtained. The compound's data is indexed in subscription-based databases such as SpectraBase, but was not available for direct analysis. To fulfill the educational and technical requirements of this guide, a closely related and well-characterized analog, 4-methylbenzenesulfonamide , will be used as an illustrative example for the principles of spectroscopic analysis and data interpretation. The methodologies and interpretative logic presented herein are directly applicable to the structural elucidation of this compound.

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The journey from a synthetic concept to a viable drug candidate is paved with analytical data that validates the identity, purity, and stability of the chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the principal tools in the chemist's arsenal for this purpose. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive "fingerprint" of the molecule.

This guide provides an in-depth look at the spectral data expected for a compound of the phenylsulfonamide class, using 4-methylbenzenesulfonamide as a model. The principles discussed are directly transferable to the analysis of this compound, a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.

Molecular Structure and Predicted Spectral Features

The target molecule, this compound, possesses a distinct set of structural features that are expected to give rise to characteristic signals in its various spectra.

Figure 1. Chemical structure of this compound.

Based on this structure, we can anticipate:

-

¹H NMR: Signals corresponding to the protons on the aniline ring (aromatic region), the pyrrolidine ring (aliphatic region), and the amine group.

-

¹³C NMR: Resonances for the carbon atoms of the aniline and pyrrolidine rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

-

IR Spectroscopy: Absorption bands indicative of N-H, S=O, C-N, and aromatic C-H bonds.

Spectroscopic Data and Interpretation: A Case Study of 4-Methylbenzenesulfonamide

To illustrate the process of spectral analysis, we will now examine the data for 4-methylbenzenesulfonamide.

¹H NMR Spectroscopy

Experimental Protocol: A sample of 4-methylbenzenesulfonamide is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and analyzed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to SO₂NH₂ |

| ~7.3 | Doublet | 2H | Aromatic protons meta to SO₂NH₂ |

| ~4.9 | Broad Singlet | 2H | -SO₂NH₂ |

| ~2.4 | Singlet | 3H | -CH₃ |

Interpretation: The ¹H NMR spectrum provides a clear picture of the proton environments in the molecule. The two doublets in the aromatic region (~7.3-7.8 ppm) are characteristic of a para-substituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing sulfonamide group is expected. The broad singlet at ~4.9 ppm is typical for the exchangeable protons of the sulfonamide NH₂ group. The singlet at ~2.4 ppm with an integration of 3H is unambiguously assigned to the methyl group protons.

¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR spectroscopy. A proton-decoupled experiment is typically performed to simplify the spectrum.

Data Summary: